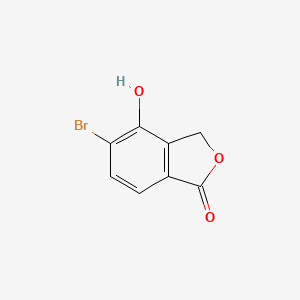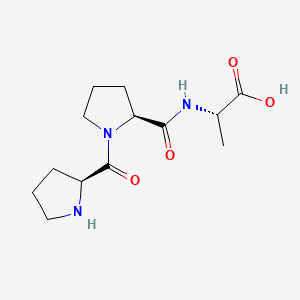
Methyl (thiophen-3-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (thiophen-3-ylmethyl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a thiophene ring, a five-membered aromatic ring containing sulfur, attached to a carbamate group via a methyl bridge. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (thiophen-3-ylmethyl)carbamate can be achieved through various methods. One common approach involves the reaction of thiophen-3-ylmethanol with methyl isocyanate under mild conditions. This reaction typically requires a catalyst such as dibutyltin dilaurate to proceed efficiently . Another method involves the use of carbamoyl chlorides, which react with thiophen-3-ylmethanol in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (thiophen-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiophen-3-ylmethylamine.
Substitution: Halogenated thiophenes, nitrothiophenes.
Wissenschaftliche Forschungsanwendungen
Methyl (thiophen-3-ylmethyl)carbamate has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of methyl (thiophen-3-ylmethyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating diseases like Alzheimer’s .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylate: Another thiophene derivative with similar biological activities.
Thiophene-3-carboxylate: Shares structural similarities but differs in the position of the functional group.
Methyl carbamate: Lacks the thiophene ring but shares the carbamate functional group.
Uniqueness
Methyl (thiophen-3-ylmethyl)carbamate is unique due to the presence of both the thiophene ring and the carbamate group, which confer distinct chemical and biological properties. The thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics, while the carbamate group contributes to its biological activity as an enzyme inhibitor .
Eigenschaften
Molekularformel |
C7H9NO2S |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
methyl N-(thiophen-3-ylmethyl)carbamate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)8-4-6-2-3-11-5-6/h2-3,5H,4H2,1H3,(H,8,9) |
InChI-Schlüssel |
KYIQCZWCMHKBAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)






